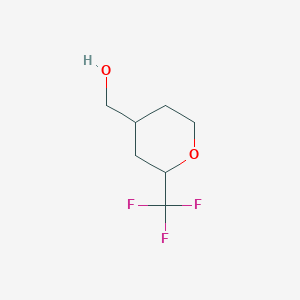
(2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol is an organic compound with the molecular formula C7H11F3O2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The trifluoromethyl group attached to the tetrahydropyran ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol typically involves the reaction of tetrahydropyran derivatives with trifluoromethylating agents. One common method is the reaction of tetrahydropyran-4-carboxylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by reduction with lithium aluminum hydride (LiAlH4) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: SOCl2, PBr3, reflux conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Alkyl halides, other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran-2-methanol: A similar compound without the trifluoromethyl group, used in organic synthesis and as a solvent.
2-(Hydroxymethyl)tetrahydropyran: Another derivative of tetrahydropyran, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The presence of the trifluoromethyl group in (2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it more effective in certain applications compared to its non-fluorinated counterparts .
Eigenschaften
Molekularformel |
C7H11F3O2 |
|---|---|
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
[2-(trifluoromethyl)oxan-4-yl]methanol |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)6-3-5(4-11)1-2-12-6/h5-6,11H,1-4H2 |
InChI-Schlüssel |
NVQRFSGQWQXEMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CC1CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


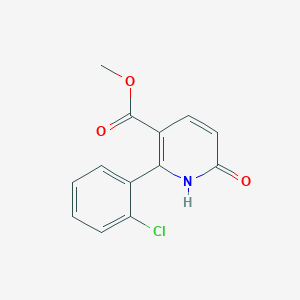


![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)


![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)
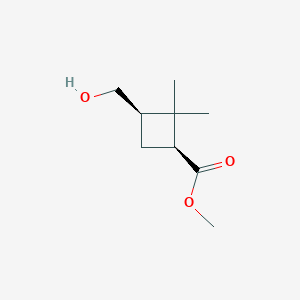
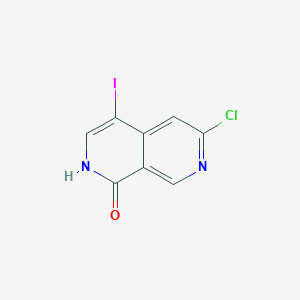

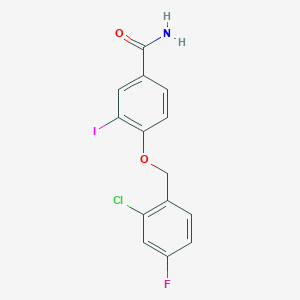
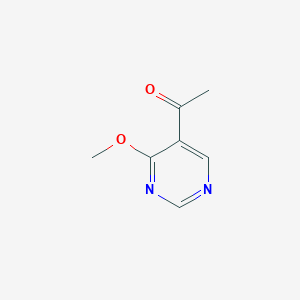
![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)

